REACTION_CXSMILES
|
Cl[C:2]1[C:7]([S:8]([CH3:11])(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH3:12]>>[CH3:11][S:8]([C:7]1[C:2]([NH2:12])=[N:3][CH:4]=[CH:5][CH:6]=1)(=[O:10])=[O:9]
|
Name
|
|
Quantity
|
800 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1S(=O)(=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the organic layer was washed with saturated brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The insolubles were filtered
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Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)C=1C(=NC=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 473 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |